molecular formula C17H14N4OS2 B2604074 N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 314260-53-2

N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2604074
CAS No.: 314260-53-2
M. Wt: 354.45
InChI Key: UAXGNANTAABZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique tricyclic structure incorporating sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a benzothiazole derivative with a triazole moiety under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tricyclic core in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the tricyclic core can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at various sites, such as the triazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its tricyclic structure could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the tricyclic core may play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-15(18-10-12-6-2-1-3-7-12)11-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXGNANTAABZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.